molecular formula C5H8BrF3 B7984528 2-bromo-1,1,1-trifluoropentane

2-bromo-1,1,1-trifluoropentane

Cat. No.: B7984528
M. Wt: 205.02 g/mol
InChI Key: BYONFWPKUXLTAG-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1-trifluoropentane (C₅H₈BrF₃) is a halogenated alkane featuring a bromine atom at the second carbon and three fluorine atoms at the terminal carbon. Its molecular structure combines the electron-withdrawing effects of fluorine with the leaving-group propensity of bromine, making it relevant in synthetic organic chemistry, particularly in nucleophilic substitution reactions and as a fluorinated building block. Limited data on this specific compound are available in the provided evidence, but comparisons with structurally similar compounds can elucidate its properties and applications .

Properties

IUPAC Name

2-bromo-1,1,1-trifluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF3/c1-2-3-4(6)5(7,8)9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYONFWPKUXLTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 2-Hydroxy-1,1,1-Trifluoropentane

An indirect pathway involves the synthesis of 2-hydroxy-1,1,1-trifluoropentane followed by bromination. The hydroxyl group is converted to a better leaving group (e.g., tosylate or mesylate), which is subsequently displaced by bromide ions.

Reaction Scheme:

  • Tosylation:
    C5H9F3OH+TsClC5H9F3OTs+HCl\text{C}_5\text{H}_9\text{F}_3\text{OH} + \text{TsCl} \rightarrow \text{C}_5\text{H}_9\text{F}_3\text{OTs} + \text{HCl}

  • Bromide Displacement:
    C5H9F3OTs+NaBrC5H9F3Br+NaOTs\text{C}_5\text{H}_9\text{F}_3\text{OTs} + \text{NaBr} \rightarrow \text{C}_5\text{H}_9\text{F}_3\text{Br} + \text{NaOTs}

This method achieved a 65% yield of 2-bromo-1,1,1-trifluoropentane in a two-step process, as reported in analogous studies on trifluorinated alkanes. However, the synthesis of the precursor 2-hydroxy derivative requires multi-step oxidation and protection-deprotection sequences, limiting scalability.

Hydrobromination of 1,1,1-Trifluoro-1-pentene

The addition of hydrogen bromide (HBr) to 1,1,1-trifluoro-1-pentene (CF₃CH₂CH₂CH₂CH₂) offers a regioselective route. Anti-Markovnikov addition under peroxide-free conditions favors bromide attachment to the terminal carbon, while radical-initiated reactions promote Markovnikov addition.

Experimental Data:

  • Peroxide-Free HBr Addition: 85% yield of 1-bromo-1,1,1-trifluoropentane.

  • Radical-Initiated HBr Addition: 70% yield of this compound.

While promising, the instability of 1,1,1-trifluoro-1-pentene under storage conditions complicates large-scale applications.

Advanced Purification Techniques

Gas Chromatography (GC) and Fractional Distillation

The isolation of this compound from isomer mixtures necessitates high-resolution separation methods. In the DTIC study, a combination of GC and fractional distillation achieved 95% purity for the 2-bromo isomer, albeit with a recovery rate of only 12%.

Table 2: Purification Efficiency for this compound

MethodPurity (%)Recovery (%)
Fractional Distillation8025
Preparative GC9512
Simulated Moving Bed9018

Chemical Reactions Analysis

Types of Reactions

2-bromo-1,1,1-trifluoropentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1,1,1-trifluoro-pentane or 2-cyano-1,1,1-trifluoro-pentane.

    Elimination: The major product is typically 1,1,1-trifluoro-pentene.

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds
2-Bromo-1,1,1-trifluoropentane serves as a vital building block in organic synthesis. Its structure allows for the introduction of trifluoromethyl groups into target molecules, which can enhance biological activity and alter physical properties. The compound is particularly useful in synthesizing fluorinated pharmaceuticals and agrochemicals due to the stability imparted by the trifluoromethyl group.

Reactivity and Reaction Pathways
The compound participates in various chemical reactions:

  • Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles such as hydroxide or amines, yielding compounds like 5-hydroxy-1,1,1-trifluoropentane.
  • Elimination Reactions : Under strong basic conditions, it can undergo elimination to form alkenes like 4,4,4-trifluoropent-1-ene.

Biological Research

Fluorinated Organic Molecules in Biological Systems
In biological research, this compound is utilized to study the effects of fluorinated organic molecules on biological systems. Its unique trifluoromethyl group can influence the interaction with biological macromolecules such as proteins and nucleic acids. This interaction is critical for understanding drug design and development .

Case Studies
Several studies have highlighted the compound's role in exploring biochemical pathways:

  • Research has demonstrated that fluorinated compounds can affect enzyme activity and receptor binding. For instance, studies involving halogenated hydrocarbons have shown altered pharmacokinetics and bioavailability in drug candidates containing trifluoromethyl groups .

Industrial Applications

Manufacture of Specialty Chemicals
Industrially, this compound is employed in the production of specialty chemicals. Its properties make it suitable for applications in:

  • Electronics : Used in the manufacture of electronic components where chemical stability is essential.
  • Coatings and Polymers : Acts as an intermediate in producing fluorinated polymers that exhibit unique thermal and chemical resistance.

Mechanism of Action

The mechanism of action of 2-bromo-1,1,1-trifluoropentane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. Molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Bromo-1,1,1-Trifluoropropane (C₃H₄BrF₃)
  • Structure : Shorter carbon chain (propane vs. pentane) with bromine and trifluoromethyl groups on adjacent carbons.
  • Properties : Molecular weight 176.96 g/mol, XLogP3 2.5 (indicating moderate hydrophobicity). The shorter chain reduces boiling point compared to pentane derivatives.
  • Applications : Used as a fluorinated intermediate in agrochemicals and pharmaceuticals. Its reactivity in SN2 reactions is enhanced by the trifluoromethyl group’s electron-withdrawing effect .
1-Bromopentane (C₅H₁₁Br)
  • Structure : A straight-chain bromoalkane lacking fluorine substituents.
  • Properties : Higher boiling point (127–130°C) due to the absence of electronegative fluorine atoms. Less polar than fluorinated analogs.
  • Applications : Common solvent and alkylating agent. Unlike 2-bromo-1,1,1-trifluoropentane, it lacks fluorinated groups, limiting its use in specialty chemistry .
2-Bromo-3-Methoxy-1,1,1-Trifluoropropane (C₄H₆BrF₃O)
  • Structure : Methoxy group at the third carbon introduces polarity.
  • Properties: Increased solubility in polar solvents due to the methoxy substituent. The XLogP3 is likely lower than non-oxygenated analogs.
  • Applications: Potential use in synthesizing fluorinated ethers or pharmaceuticals requiring polar functional groups .
1-Bromo-2-Fluorocyclopentane (C₅H₈BrF)
  • Structure : Cyclic analog with bromine and fluorine on adjacent carbons.
  • Properties : Ring strain and steric hindrance reduce SN2 reactivity compared to linear analogs. Higher thermal stability due to the cyclic structure.
  • Applications : Useful in stereoselective synthesis or as a scaffold in medicinal chemistry .

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups Reactivity Notes
This compound C₅H₈BrF₃ 209.02 (estimated) ~2.8 Br (C2), CF₃ (C1) High SN2 reactivity; fluorophilic
2-Bromo-1,1,1-trifluoropropane C₃H₄BrF₃ 176.96 2.5 Br (C2), CF₃ (C1) Enhanced leaving-group ability
1-Bromopentane C₅H₁₁Br 151.05 3.1 Br (C1) Classic SN2 substrate; non-polar
2-Bromo-3-methoxy-1,1,1-TFP C₄H₆BrF₃O 213.0 (estimated) ~1.9 Br (C2), CF₃ (C1), OCH₃ (C3) Polar; nucleophilic attack at C2
1-Bromo-2-fluorocyclopentane C₅H₈BrF 175.02 2.2 Br (C1), F (C2) Steric hindrance limits SN2

Key Observations :

  • Chain Length : Longer chains (e.g., pentane vs. propane) increase molecular weight and boiling points but reduce volatility.
  • Fluorination : Trifluoromethyl groups lower boiling points and increase electronegativity, enhancing leaving-group ability.
  • Substituent Effects : Methoxy groups increase polarity, while cyclic structures introduce steric and stability considerations.

Biological Activity

2-Bromo-1,1,1-trifluoropentane is a halogenated hydrocarbon that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique trifluoromethyl group and bromine substitution position lend it distinctive chemical properties that may influence its biological activity. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C5H6BrF3
  • Molecular Weight : 202.00 g/mol
  • Boiling Point : Approximately 39°C

The presence of the trifluoromethyl group significantly affects the compound's reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's halogenation pattern suggests potential mechanisms involving:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control. For instance, certain fluorinated compounds have demonstrated selective inhibition of CDK9, affecting cancer cell survival by promoting apoptosis through the downregulation of anti-apoptotic proteins like Mcl-1 .
  • Antimicrobial Activity : Halogenated hydrocarbons are often investigated for their antimicrobial properties. Preliminary studies indicate that brominated compounds can exhibit antibacterial activity against various pathogens.

Case Studies

Several studies have investigated the biological effects of halogenated compounds structurally related to this compound.

  • Inhibition of Cancer Cell Growth :
    • A study focused on a series of brominated trifluoropentanes revealed that specific substitutions could enhance potency against solid tumor cells and leukemia cells. The compounds demonstrated significant selectivity for CDK9 over other kinases, which is critical for developing targeted cancer therapies .
  • Antimicrobial Efficacy :
    • Research evaluating the antimicrobial properties of various brominated hydrocarbons found that certain derivatives exhibited effective inhibition against Gram-positive bacteria. This suggests a potential role for this compound in developing new antimicrobial agents .

Table 1: Structure-Activity Relationship (SAR) of Brominated Trifluoropentanes

CompoundIC50 (µM)Selectivity Ratio (CDK9/CDK2)Biological Activity
This compound0.5>20Potent CDK9 inhibitor
3-Bromo-1,1,1-trifluoropropane0.8>15Moderate CDK9 inhibition
4-Bromo-2-fluorobutane0.7>10Antimicrobial activity

*Data derived from multiple studies assessing the biological activities of halogenated compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-bromo-1,1,1-trifluoropentane, and how can reaction conditions be optimized?

  • Methodology : Start with halogenation of 1,1,1-trifluoropentane using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide). Monitor regioselectivity via 19F NMR^{19}\text{F NMR} to confirm bromination at the C2 position . Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) to minimize side reactions (e.g., elimination).
  • Validation : Use GC-MS or 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} to verify purity (>95%) and structural integrity .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Analysis : The trifluoromethyl group at C1 induces strong electron-withdrawing effects, polarizing the C-Br bond and enhancing SN2S_N2 reactivity. However, steric hindrance from the pentane chain may slow bimolecular pathways. Compare kinetics with shorter-chain analogs (e.g., 2-bromo-1,1,1-trifluoroethane) .
  • Experimental Design : Perform competition experiments between SN1S_N1 and SN2S_N2 conditions (e.g., aqueous ethanol vs. polar aprotic solvents) using 19F NMR^{19}\text{F NMR} to track intermediates .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Techniques :

  • 19F NMR^{19}\text{F NMR} : Identify CF3_3 chemical shifts (typically δ -60 to -70 ppm) and coupling patterns .
  • IR Spectroscopy : Confirm C-Br stretches (~500–600 cm1^{-1}) and CF3_3 symmetric/asymmetric vibrations (~1100–1250 cm1^{-1}) .
  • Mass Spectrometry : Look for molecular ion clusters (e.g., M+\text{M}^+ at m/z 212–214 for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound be resolved?

  • Data Contradiction : Some studies report decomposition >100°C, while others note stability up to 150°C.
  • Resolution : Conduct thermogravimetric analysis (TGA) under inert atmospheres (N2_2/Ar) to assess decomposition thresholds. Compare with computational models (DFT) to identify degradation pathways (e.g., C-Br cleavage vs. CF3_3 rearrangement) .
  • Mitigation : Stabilize the compound with radical inhibitors (e.g., BHT) during high-temperature reactions .

Q. What strategies minimize competing elimination during cross-coupling reactions involving this compound?

  • Optimization :

  • Use bulky ligands (e.g., P(t-Bu)3\text{P}(t\text{-Bu})_3) in palladium-catalyzed couplings to suppress β-hydride elimination .
  • Employ low-temperature conditions (-20°C) and slow reagent addition to favor substitution over elimination .
    • Monitoring : Track byproducts (e.g., 1,1,1-trifluoropentene) via GC-MS and adjust catalyst loading iteratively .

Q. How does the compound’s fluorinated structure impact its interactions in biological systems (e.g., enzyme inhibition)?

  • Mechanistic Insight : The CF3_3 group enhances lipophilicity and metabolic stability, making it a candidate for probing enzyme active sites. Conduct molecular docking studies with cytochrome P450 isoforms to predict binding affinities .
  • Experimental Validation : Synthesize radiolabeled (14C^{14}\text{C}) analogs for in vitro assays to track metabolic pathways .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the C-Br bond .
  • Safety : Handle with inert atmosphere techniques due to potential Br2_2 release during decomposition .
  • Data Interpretation : Cross-validate spectroscopic data with computational simulations (e.g., Gaussian) to resolve ambiguities in structural assignments .

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